molecular formula C20H13Cl4NO4S B2419699 N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE CAS No. 307553-83-9

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE

Cat. No.: B2419699
CAS No.: 307553-83-9
M. Wt: 505.19
InChI Key: BJEHJBOEGNVZCM-UHFFFAOYSA-N
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Description

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is a complex organic compound characterized by its unique structural features It contains a sulfonyl group, a tetrachlorohydroxyphenyl group, and a benzamide moiety

Scientific Research Applications

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,6-tetrachloro-4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Mechanism of Action

The mechanism of action of N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrachlorohydroxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
  • Benzamide, N-(4-methylphenyl)sulfonyl-N-phenyl-

Uniqueness

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is unique due to the presence of both the sulfonyl and tetrachlorohydroxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl4NO4S/c1-11-7-9-13(10-8-11)30(28,29)25(20(27)12-5-3-2-4-6-12)18-14(21)16(23)19(26)17(24)15(18)22/h2-10,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEHJBOEGNVZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl4NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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